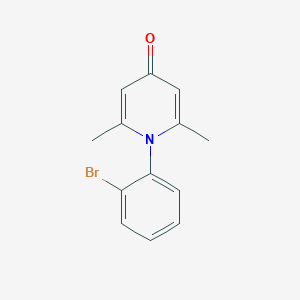
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate, also known as CMI, is a synthetic compound that has gained significant attention in scientific research due to its various potential applications. It is a derivative of indole-3-carboxylic acid and has a molecular formula of C18H13ClNO3.
Wirkmechanismus
The mechanism of action of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In addition, methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been shown to have antioxidant properties and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, one limitation of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate is that it is not water-soluble, which limits its use in certain biological assays.
Zukünftige Richtungen
For the study of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate include the synthesis of novel derivatives, the study of its role in other biological systems, and its potential use as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chlorobenzoyl chloride with indole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate. This method has been optimized to yield high purity and high yield of methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate has been used as a tool compound to study the role of indole-3-carboxylic acid derivatives in biological systems. It has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 1-(2-chlorobenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTSZWMOQYWXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-chlorobenzoyl)-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
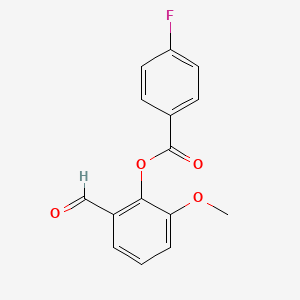
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

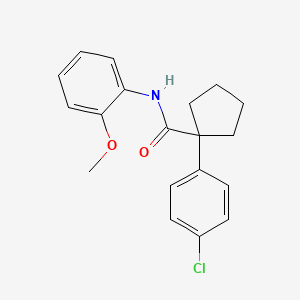
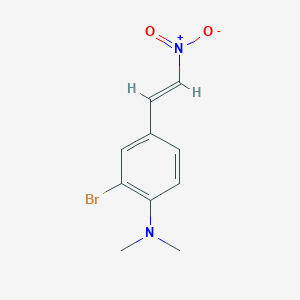
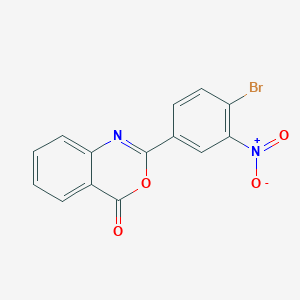
![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)
